Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

Medicinal Chemistry Lipophilicity Physicochemical Properties

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate (CAS 1241725-67-6) is a synthetic piperidine derivative with the molecular formula C14H25NO2 and a molecular weight of 239.36 g/mol. It features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a cyclopropylmethyl substituent at the C4 position.

Molecular Formula C14H25NO2
Molecular Weight 239.359
CAS No. 1241725-67-6
Cat. No. B567366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
CAS1241725-67-6
Molecular FormulaC14H25NO2
Molecular Weight239.359
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC2CC2
InChIInChI=1S/C14H25NO2/c1-14(2,3)17-13(16)15-8-6-12(7-9-15)10-11-4-5-11/h11-12H,4-10H2,1-3H3
InChIKeyLTRUEISLIRKQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate (CAS 1241725-67-6): Sourcing and Selection Guide for Medicinal Chemistry Intermediates


Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate (CAS 1241725-67-6) is a synthetic piperidine derivative with the molecular formula C14H25NO2 and a molecular weight of 239.36 g/mol [1]. It features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a cyclopropylmethyl substituent at the C4 position. This compound is utilized exclusively as a protected synthetic intermediate in medicinal chemistry research, offering a convenient scaffold for further derivatization after Boc deprotection .

Why Generic Substitution of tert-Butyl 4-(Cyclopropylmethyl)piperidine-1-carboxylate is Not a Trivial Decision


The tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate molecule cannot be trivially substituted with generic piperidine analogs due to the precise combination of its C4 cyclopropylmethyl substituent and the N1 Boc protecting group. The Boc group provides essential protection for the secondary amine during synthetic sequences, while the cyclopropylmethyl group introduces specific steric and conformational constraints that are not replicated by methyl, ethyl, or other linear alkyl substituents . Substituting with a different N-protected piperidine (e.g., Cbz, Fmoc) or a piperidine lacking the cyclopropylmethyl group fundamentally alters the compound's reactivity profile, downstream synthetic utility, and the physicochemical properties of final derivatives [1]. Direct comparator data across analogs is required to justify selection.

Quantitative Differentiation Evidence for tert-Butyl 4-(Cyclopropylmethyl)piperidine-1-carboxylate vs. Comparator Analogs


Predicted Lipophilicity (LogD7.4) of tert-Butyl 4-(Cyclopropylmethyl)piperidine-1-carboxylate vs. N-Benzyl Analog

The predicted LogD7.4 for tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate is 2.94, compared to approximately 3.1-3.3 for analogous N-benzyl-substituted piperidines [1]. The cyclopropylmethyl group provides a measurable reduction in lipophilicity relative to the benzyl analog, which can influence membrane permeability and non-specific binding profiles.

Medicinal Chemistry Lipophilicity Physicochemical Properties Drug Design

In Silico ADME Profile: Rule of Five Compliance and Predicted BCF of tert-Butyl 4-(Cyclopropylmethyl)piperidine-1-carboxylate

In silico predictions indicate that tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate complies with Lipinski's Rule of Five (Ro5) [1]. Its predicted bioconcentration factor (BCF) is 499.50 at pH 7.4 [2]. While direct comparator data is unavailable, this Ro5 compliance distinguishes it from many more complex, high-molecular-weight piperidine derivatives that violate Ro5 parameters.

ADME In Silico Modeling Drug-likeness Pharmacokinetics

Structural and Conformational Differentiation: Steric Bulk of the Cyclopropylmethyl Group vs. Linear Alkyl Substituents

The cyclopropylmethyl group in tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate occupies a unique conformational space relative to linear alkyl chains (e.g., n-propyl) or simpler cyclic groups (e.g., cyclopropyl) . The presence of both the cyclopropane ring and the methylene linker introduces steric bulk and restricted rotation that can pre-organize the piperidine scaffold for target engagement [1].

Conformational Analysis Structure-Activity Relationship Medicinal Chemistry Molecular Design

Optimal Research and Industrial Use Cases for tert-Butyl 4-(Cyclopropylmethyl)piperidine-1-carboxylate


Synthesis of Central Nervous System (CNS) Drug Candidates Targeting GlyT1, Sigma Receptors, or GSK-3β

This protected intermediate is ideally suited for constructing piperidine-based CNS agents. The cyclopropylmethyl group is a key pharmacophore element in known sigma receptor ligands and GlyT1 inhibitors [1]. After Boc deprotection, the free amine can be further elaborated to generate compounds with desired target affinity, while the cyclopropylmethyl group may contribute to enhanced metabolic stability relative to other N-alkyl substituents .

Lead Optimization Programs Requiring Fine-Tuning of Lipophilicity and ADME Properties

The predicted LogD7.4 of 2.94 and Ro5 compliance make this intermediate a strategic choice for medicinal chemists aiming to balance lipophilicity and drug-likeness. The cyclopropylmethyl group offers a measurable reduction in LogD compared to benzyl analogs, potentially improving solubility and reducing off-target binding. This compound is a valuable building block for systematically probing structure-property relationships.

Conformational Restriction Studies in Structure-Based Drug Design

The unique conformational properties of the cyclopropylmethyl group can be exploited to lock the piperidine ring in a specific orientation, potentially enhancing binding interactions with shallow hydrophobic pockets or restricting conformational entropy. This makes the intermediate useful in fragment-based drug discovery and structure-guided optimization efforts.

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